Di(6-bromo-2-pyridyl)ketone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H6Br2N2O |
|---|---|
Molecular Weight |
341.99 g/mol |
IUPAC Name |
bis(6-bromopyridin-2-yl)methanone |
InChI |
InChI=1S/C11H6Br2N2O/c12-9-5-1-3-7(14-9)11(16)8-4-2-6-10(13)15-8/h1-6H |
InChI Key |
FAQKRQNOHLEVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for Di 6 Bromo 2 Pyridyl Ketone and Its Precursors
Strategies for the Construction of the Di(6-bromo-2-pyridyl)ketone Scaffold
The assembly of the target molecule relies on two key stages: the synthesis of appropriately substituted bromopyridine building blocks and the formation of the central carbonyl group that links them.
The foundation for synthesizing this compound is the availability of pyridine (B92270) rings bearing a bromine atom at the 6-position and a functional group at the 2-position that can be converted into a ketone.
6-Bromo-2-pyridinecarboxaldehyde serves as a crucial intermediate in various synthetic pathways. sigmaaldrich.comsigmaaldrich.com This compound provides a carbonyl group at the 2-position, which is a key feature for further transformations.
One established method for the synthesis of 6-Bromo-2-pyridinecarboxaldehyde starts from 2,6-dibromopyridine (B144722). prepchem.com The process involves a selective lithium-halogen exchange at one of the bromine positions, followed by formylation.
Detailed Synthesis of 6-Bromo-2-pyridinecarboxaldehyde: The reaction begins with the suspension of 2,6-dibromopyridine in ether, which is then cooled to -78 °C. prepchem.com A solution of n-butyllithium in hexane (B92381) is added slowly, leading to the selective replacement of one bromine atom with lithium. prepchem.com After a short period, dimethylformamide (DMF) dissolved in ether is added to the mixture. prepchem.com This introduces the formyl group. The reaction is stirred at low temperature before being warmed and quenched with hydrochloric acid. prepchem.com The final product is extracted and purified, yielding 6-Bromo-2-pyridinecarboxaldehyde as a solid. prepchem.com
| Starting Material | Reagents | Temperature | Key Steps | Product |
|---|---|---|---|---|
| 2,6-Dibromopyridine | 1. n-Butyllithium (n-BuLi) in hexane 2. Dimethylformamide (DMF) in ether 3. 6N Hydrochloric acid (HCl) | -78 °C to Room Temp. | 1. Lithiation 2. Formylation 3. Acid quench | 6-Bromo-2-pyridinecarboxaldehyde |
The aldehyde functional group in this precursor is versatile and can be used in subsequent reactions, such as oxidation to a carboxylic acid or reaction with a nucleophile to build the second half of the target ketone.
The synthesis often begins with a readily available disubstituted pyridine, such as 2,6-dibromopyridine. The challenge lies in selectively functionalizing one of the two identical positions while leaving the other unchanged. Copper-catalyzed reactions have been shown to be effective for the selective preparation of 2-bromo-6-substituted pyridines. google.com This method involves the coupling of 2,6-dibromopyridine with an amine compound in the presence of a copper catalyst, a ligand, and a base, which allows for the retention of one bromo group for further modification. google.com
Another approach involves reacting 2,6-dibromopyridine with a primary amine, such as methylamine, under high pressure and temperature to produce 2-Bromo-6-methylaminopyridine. georgiasouthern.edu This selective substitution provides a functionalized intermediate while preserving the essential bromine atom at the 2-position. georgiasouthern.edu
6-Bromo-2-pyridinecarboxylic acid and its corresponding esters are vital intermediates. A patented method describes the preparation of 6-bromo-2-pyridine methyl formate (B1220265) (the methyl ester) via the esterification of 6-bromo-2-pyridine carboxylic acid. google.com
Esterification Process: This process involves heating a mixture of 6-bromo-2-pyridine carboxylic acid, absolute methanol, and p-toluenesulfonic acid (acting as a catalyst) under reflux for several hours. google.com After the reaction, the system is cooled and concentrated. The resulting solid is dissolved, washed, dried, and recrystallized to yield the pure methyl ester. google.com The synthesis of the precursor acid, 6-bromo-2-pyridine carboxylic acid, can be achieved through the diazotization, bromination, and subsequent oxidation of 6-amino-2-methylpyridine. google.com
| Reactants | Catalyst | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| 6-Bromo-2-pyridine carboxylic acid | p-Toluenesulfonic acid | Absolute Methanol | Heating under reflux for 2-8 hours | 6-bromo-2-pyridine methyl formate |
These carboxylic acid and ester intermediates are prime candidates for reaction with organometallic reagents to form the ketone linkage.
The final and crucial step in constructing the this compound scaffold is the formation of the carbonyl bridge between two 6-bromopyridyl units. Organometallic reagents are frequently employed for this purpose due to their high nucleophilicity.
Organolithium and Grignard reagents are powerful tools for creating carbon-carbon bonds and are well-suited for ketone synthesis. chemistrysteps.comucalgary.ca
Reaction with Carboxylic Acids or Derivatives: One common strategy involves the reaction of an organolithium reagent with a carboxylic acid. researchgate.net This method can be applied to synthesize unsymmetrical ketones. researchgate.net For the synthesis of the symmetrical this compound, one could envision the reaction of 6-bromo-2-lithiopyridine (generated in situ from 2,6-dibromopyridine) with the lithium salt of 6-bromo-2-pyridinecarboxylic acid.
A more controlled method involves the use of Weinreb amides (N-methoxy-N-methyl amides). wikipedia.org The reaction of an organolithium reagent with a Weinreb amide forms a stable chelated intermediate, which upon acidic workup yields a ketone without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.org
Reaction with Nitriles: Both Grignard and organolithium reagents react with nitriles to form ketones after an aqueous acid workup. chemistrysteps.comucalgary.calibretexts.org The organometallic reagent adds to the carbon of the nitrile, forming an imine salt intermediate. ucalgary.calibretexts.org This intermediate is then hydrolyzed to the ketone. libretexts.orgmasterorganicchemistry.com This two-step process prevents the over-addition that can occur with more reactive carbonyl compounds like esters or acid chlorides. chemistrysteps.com
Reaction with Thioates: The reaction of S-(2-pyridyl) thioates with Grignard reagents provides another convenient method for ketone preparation. acs.org Copper(I)-catalyzed coupling of thiopyridine esters with Grignard reagents also yields ketones under mild conditions. digitellinc.com
| Electrophile | Organometallic Reagent | Intermediate | Key Advantage | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Organolithium (RLi) | Dilithium adduct | Direct conversion from acid | researchgate.net |
| Weinreb Amide | Organolithium (RLi) | Stable chelated tetrahedral intermediate | Prevents over-addition to form alcohol | wikipedia.org |
| Nitrile (R-CN) | Grignard (RMgX) or Organolithium (RLi) | Imine salt | Ketone formed only after hydrolysis, preventing over-addition | ucalgary.calibretexts.org |
| S-(2-pyridyl) thioate | Grignard (RMgX) | - | Convenient method for ketone synthesis | acs.org |
Ketone Formation Methodologies within Pyridyl Systems
Reductive Coupling Strategies for Pyridyl Ketones
The synthesis of pyridyl ketones, including precursors to this compound, can be effectively achieved through reductive coupling strategies. A prominent method involves the nickel-catalyzed reductive coupling of 2-pyridyl esters or thioesters with alkyl or aryl halides. This approach is valued for its high functional group tolerance and the avoidance of pre-formed organometallic reagents.
In a typical reaction, a 6-bromo-2-pyridylcarbonyl derivative, such as a 6-bromo-2-pyridyl thioester, would be coupled with a 6-bromo-2-pyridyl halide in the presence of a nickel catalyst and a reducing agent. The mechanism generally involves the oxidative addition of the pyridyl halide to a low-valent nickel species, followed by reaction with the thioester and subsequent reductive elimination to yield the desired diketone.
A plausible synthetic route for this compound via this methodology is presented in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Reductant | Solvent | Product |
| S-(6-bromo-2-pyridyl) 6-bromo-2-picolinethioate | 6-bromo-2-iodopyridine | NiCl₂ with bipyridine ligand | Zinc (Zn) | N,N-Dimethylformamide (DMF) | This compound |
This strategy offers a direct and efficient pathway to symmetrical di(pyridyl)ketones. The choice of the specific halide and ester/thioester can influence reaction yields and conditions.
Derivatization and Post-Synthetic Modification of this compound
The carbonyl group in this compound is a key site for a variety of derivatization and post-synthetic modification reactions, allowing for the synthesis of a wide range of new compounds with potentially interesting properties.
Formation of Oxime and Hydrazone Derivatives
The reaction of this compound with hydroxylamine (B1172632) or hydrazine (B178648) derivatives leads to the formation of the corresponding oximes and hydrazones. These reactions are standard carbonyl group transformations.
Oxime Formation: The synthesis of the oxime derivative involves the reaction of this compound with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to neutralize the liberated HCl. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. The resulting Di(6-bromo-2-pyridyl)ketoxime is a versatile ligand in coordination chemistry.
| Reactant | Reagent | Conditions | Product |
| This compound | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Reflux | Di(6-bromo-2-pyridyl)ketoxime |
Hydrazone Formation: Similarly, hydrazone derivatives can be prepared by reacting this compound with hydrazine or substituted hydrazines (e.g., phenylhydrazine). The reaction mechanism is analogous to oxime formation. These hydrazone derivatives can also serve as ligands for metal ions.
| Reactant | Reagent | Conditions | Product |
| This compound | Hydrazine hydrate | Ethanol, Reflux | Di(6-bromo-2-pyridyl)hydrazone |
Nucleophilic Addition Reactions at the Carbonyl Carbon
The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of nucleophiles, leading to the formation of addition products.
In the presence of certain metal ions, the carbonyl group of di(2-pyridyl)ketone and its derivatives can undergo hydration or alcoholysis to form stable gem-diol or hemiacetal structures within the coordination sphere of the metal. rsc.org
Gem-Diol Formation: The hydration of the carbonyl group to a gem-diol is typically an unfavorable equilibrium in the absence of a metal ion. However, upon coordination of the pyridyl nitrogen atoms to a metal center, the electrophilicity of the carbonyl carbon is enhanced, promoting the nucleophilic attack of water. The resulting gem-diol can be stabilized as a deprotonated, bridging ligand in polynuclear metal complexes. rsc.orgrsc.orgresearchgate.net
| Starting Material | Reagent/Conditions | Product Form |
| This compound | Water, in the presence of a metal salt (e.g., MnCl₂, Co(OAc)₂) | Metal complex of the deprotonated gem-diol |
Hemiacetal Formation: In a similar fashion, reaction with alcohols in the presence of a metal catalyst can lead to the formation of hemiacetals. libretexts.orglibretexts.org The mechanism involves the coordination of the ketone to the metal ion, followed by nucleophilic attack of an alcohol molecule on the carbonyl carbon. The resulting hemiacetal can also be a ligand in metal complexes. This reaction is often reversible and can be driven to completion by using an excess of the alcohol. libretexts.org
| Starting Material | Reagent/Conditions | Product Form |
| This compound | Alcohol (e.g., methanol, ethanol), acid or metal catalyst | Hemiacetal derivative |
Strong anionic nucleophiles, such as those found in organometallic reagents and metal hydrides, readily add to the carbonyl group of this compound.
Reactions with Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful carbon-based nucleophiles that react with ketones to form tertiary alcohols upon acidic workup. rsc.orgorganic-chemistry.orgmasterorganicchemistry.comchemguide.co.uk The reaction of this compound with such reagents would involve the nucleophilic addition of the alkyl or aryl group to the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate, which is then protonated. pressbooks.pubbham.ac.uk
| Reactant | Reagent | Workup | Product |
| This compound | Methylmagnesium bromide (CH₃MgBr) | Dilute acid (e.g., HCl, NH₄Cl) | 1,1-Di(6-bromo-2-pyridyl)ethanol |
| This compound | Phenyllithium (C₆H₅Li) | Dilute acid (e.g., HCl, NH₄Cl) | Di(6-bromo-2-pyridyl)phenylmethanol |
Reactions with Hydride Reagents: Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the reduction of the ketone to a secondary alcohol. libretexts.orglumenlearning.comfiveable.me NaBH₄ is a milder reagent and is typically used in alcoholic solvents, while the more reactive LiAlH₄ is used in ethereal solvents followed by a careful aqueous workup. lumenlearning.com
| Reactant | Reagent | Solvent | Product |
| This compound | Sodium borohydride (NaBH₄) | Methanol/Ethanol | Di(6-bromo-2-pyridyl)methanol |
| This compound | Lithium aluminum hydride (LiAlH₄) | Diethyl ether/THF, followed by aqueous workup | Di(6-bromo-2-pyridyl)methanol |
Coordination Chemistry of Di 6 Bromo 2 Pyridyl Ketone and Its Derivatives
Ligand Properties and Coordination Modes
The coordination behavior of di(6-bromo-2-pyridyl)ketone is predicated on the foundational structure of di-2-pyridyl ketone, a versatile ligand known for its flexible coordination capabilities. researchgate.net The introduction of bromine atoms at the 6-position of each pyridyl ring is expected to modulate these properties significantly.
Di-2-pyridyl ketone is a polydentate ligand with three potential donor sites: the two nitrogen atoms of the pyridyl rings and the oxygen atom of the carbonyl group. rsc.org This structure allows it to adopt several coordination modes. It can act as a bidentate ligand, chelating to a metal center through its two pyridyl nitrogen atoms (N,N'-coordination) to form a stable six-membered ring. rsc.orgnih.gov Alternatively, it can coordinate in a bidentate fashion through one pyridyl nitrogen and the carbonyl oxygen (N,O-coordination).
A notable characteristic of di-2-pyridyl ketone is the reactivity of its carbonyl group upon coordination to a metal ion. The presence of the metal center can facilitate nucleophilic attack at the carbonyl carbon by solvent molecules like water or alcohols. researchgate.netreading.ac.ukresearchgate.net This leads to the in-situ formation of its gem-diol, (py)₂C(OH)₂, or hemiketal, (py)₂C(OR)(OH), derivatives. researchgate.netresearchgate.net These transformed ligands can then coordinate to metal ions, often in a deprotonated, anionic form, which allows them to act as bridging ligands between multiple metal centers, leading to the formation of polynuclear clusters. researchgate.net
For this compound, this fundamental multidentate and chelating nature is preserved. It is expected to readily form chelate rings with metal ions, primarily through its two pyridyl nitrogen atoms. The reactivity of the carbonyl group is also anticipated to persist, allowing for the formation of gem-diol and hemiketal derivatives under appropriate reaction conditions.
The primary distinction of this compound is the presence of bromine atoms ortho to the coordinating nitrogen atoms. These substituents are expected to exert significant electronic and steric influences on the ligand's coordination properties.
Electronic Effects: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the pyridyl rings and, consequently, on the nitrogen donor atoms. The reduced basicity of the nitrogen atoms would lead to the formation of weaker metal-nitrogen bonds compared to the unsubstituted di-2-pyridyl ketone. This could influence the stability and reactivity of the resulting metal complexes.
Steric Effects: The bromine atoms are relatively large, introducing considerable steric bulk in close proximity to the metal binding site. This steric hindrance can affect the coordination geometry around the metal ion, potentially favoring complexes with lower coordination numbers or leading to distorted geometries. It may also influence the ability of the ligand to approach the metal center and could impact the kinetics of complex formation. Furthermore, this steric crowding might affect the accessibility of the carbonyl carbon to nucleophiles, potentially altering the ease of formation of the gem-diol or hemiketal derivatives seen with the parent ligand.
The coordination geometry of a metal complex is determined by the coordination number of the metal ion and the nature of the ligands. wordpress.com The parent ligand, di-2-pyridyl ketone, and its derivatives form complexes with a wide array of geometries. For instance, Pd(II) complexes often adopt a square planar geometry, researchgate.net while Cd(II) can form complexes with distorted octahedral geometries. nih.gov In polynuclear manganese clusters formed with the gem-diol derivative, individual Mn ions are found in distorted octahedral environments.
For this compound, a similar diversity in coordination geometries is anticipated. However, the steric bulk of the bromine atoms could play a crucial role. For four-coordinate complexes, the steric strain might favor a distorted tetrahedral geometry over a square planar one. In six-coordinate octahedral complexes, the bromine atoms would likely cause significant distortions from ideal octahedral angles. The specific geometry adopted will depend on a delicate balance between the electronic preferences of the metal ion, the steric demands of the brominated ligand, and the nature of any co-ligands present in the coordination sphere.
Metal Complex Formation and Characterization
The synthesis of metal complexes with this compound would likely follow established procedures for related pyridyl-ketone ligands. These typically involve the reaction of the ligand with a metal salt in a suitable solvent. nih.gov
Di-2-pyridyl ketone is known to form stable complexes with a wide range of transition metals. For example, Pd(II) reacts with the ligand, often involving solvolysis of the ketone group, to form mononuclear square planar complexes. reading.ac.ukresearchgate.net The coordination chemistry of the parent ligand has also been explored with Cd(II), rsc.org Co(III), researchgate.net and other 3d metal ions. researchgate.net
Given this precedent, this compound is expected to form complexes with many of the same transition metals. The synthesis would likely yield stable compounds with metals such as Cu(II), Mn(II), Ni(II), Pd(II), Pt(IV), Cd(II), and Co(II). The characterization of these complexes would rely on standard techniques, including single-crystal X-ray diffraction to determine the precise molecular structure, IR spectroscopy to probe the coordination of the carbonyl and pyridyl groups, and NMR spectroscopy for diamagnetic complexes.
The parent di-2-pyridyl ketone ligand system is capable of forming both mononuclear and polynuclear structures. Mononuclear complexes are common when the ligand acts as a simple N,N'-bidentate chelate. nih.gov
Polynuclear structures, including dinuclear and larger cluster compounds, typically arise when the carbonyl group is activated toward nucleophilic addition, yielding bridging gem-diolate or hemiketolate ligands. researchgate.net For example, dinuclear copper(II) complexes of a hydrazone derivative of di-2-pyridyl ketone have been synthesized where pseudohalides like azide (B81097) or thiocyanate (B1210189) bridge the two metal centers. scispace.com
For this compound, the formation of both mononuclear and dinuclear (or polynuclear) species is plausible. Mononuclear complexes, such as [M(this compound)X₂], would be expected from simple chelation. The formation of dinuclear or polynuclear species would depend on the reaction conditions promoting the transformation of the carbonyl group into a bridging alkoxide-type ligand. The steric hindrance from the bromine atoms might influence the nuclearity of the resulting complexes, potentially favoring lower-nuclearity species compared to the unsubstituted analogue.
Research on the Coordination Chemistry of this compound is Not Available in Published Literature
Following a thorough review of scientific databases and literature, it has been determined that there is no available research specifically detailing the coordination chemistry of This compound . Consequently, it is not possible to construct an article that adheres to the provided outline, as no experimental data, structural analyses, or research findings have been published for this specific compound in the contexts requested.
The existing body of chemical literature focuses extensively on the non-brominated parent molecule, Di-2-pyridyl ketone (dpk) , and its various derivatives. This research is robust, covering the synthesis and characterization of numerous complexes, including:
Polynuclear Clusters and High-Nuclearity Systems: The gem-diol and hemiacetal forms of di-2-pyridyl ketone are well-documented to form polynuclear clusters, such as cubane-like [M₄O₄] cores, with various transition metals. rsc.orgresearchgate.net
One-Dimensional Coordination Polymers: Derivatives of di-2-pyridyl ketone, particularly its oxime (dpkoxH), have been shown to act as bridging ligands, leading to the formation of one-dimensional polymeric chains with metals like cadmium. mdpi.comresearchgate.netnih.gov
Lanthanide and Actinide Complexes: While lanthanide complexes of the parent di-2-pyridyl ketone and other related pyridyl ligands have been reported, demonstrating diverse coordination numbers and interesting luminescence properties, no such studies have been extended to the this compound analogue. mdpi.comacs.orgnih.govchemicalbook.com There is a general lack of information on actinide complexes with this class of ligands.
Coordination of Ligand Derivatives: The coordination chemistry of di-2-pyridyl ketone derivatives is a rich field. Its oximes, hydrazones, and thiosemicarbazones are versatile ligands that form stable complexes with a wide range of metals, often acting as chelating or bridging units. nih.govnih.govuwi.eduresearchgate.net The metal-promoted in situ formation of gem-diol and hemiacetal ligands from the ketone precursor is also a key and well-studied feature of its reactivity. researchgate.netconicet.gov.arrsc.org
Bridging Coordination Modes: These modified ligands, particularly the deprotonated oxime and gem-diol forms, frequently adopt bridging coordination modes to facilitate the assembly of multinuclear metal complexes. researchgate.net
Mixed-Ligand Systems: Di-2-pyridyl ketone and its derivatives have been incorporated into mixed-ligand systems, for example, with carboxylates, to generate complex polynuclear architectures. nih.gov
The substitution of hydrogen with bromine at the 6-position on both pyridyl rings would significantly alter the electronic properties (via induction) and steric profile of the ligand. These modifications would have a profound and unpredictable impact on its coordination behavior, including its affinity for different metal ions, the stability of the resulting complexes, and their ultimate structural topology.
Without specific experimental studies on this compound, any attempt to extrapolate the behavior of its non-brominated counterpart would be speculative and scientifically unfounded. Given the strict requirement to focus solely on the specified brominated compound, the absence of primary research literature prevents the generation of an accurate and informative article as requested.
Structural Characterization and Advanced Analysis
Anticipated Features in Single-Crystal X-ray Crystallography of Di(6-bromo-2-pyridyl)ketone Complexes
Should crystallographic data become available, the following analyses would be crucial in understanding the structural characteristics of this compound and its metallic complexes.
Predicted Coordination Geometries and Bond Parameters
In coordination complexes, this compound would be expected to act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two pyridyl rings. This would likely lead to the formation of a five-membered chelate ring. The coordination geometry around the metal center would be dictated by the nature of the metal ion, its oxidation state, and the presence of other co-ligands. Common geometries could range from square planar to tetrahedral or octahedral.
A detailed analysis of the crystal structure would provide precise bond lengths and angles. Key parameters of interest would include:
M-N bond lengths (where M is the metal center): These distances would provide insight into the strength of the coordination bond.
C-N, C-C, and C=O bond lengths within the ligand: Comparison of these values with those of the free ligand could indicate the electronic effects of coordination.
Angles around the metal center: These would define the coordination geometry.
Angles within the pyridyl rings and the ketone bridge: These would reveal any distortions from ideal geometries upon coordination.
A hypothetical data table for a potential complex is presented below to illustrate how such data would be organized.
Hypothetical Bond Parameters for a [M(this compound)Cl₂] Complex
| Bond | Length (Å) | Angle | Degree (°) |
| M-N1 | ~2.0 - 2.2 | N1-M-N2 | ~80 - 90 |
| M-N2 | ~2.0 - 2.2 | N1-M-Cl1 | ~90 or ~170 |
| M-Cl1 | ~2.2 - 2.4 | N2-M-Cl2 | ~90 or ~170 |
| C=O | ~1.2 - 1.3 | Cl1-M-Cl2 | ~90 or ~180 |
| C-Br | ~1.8 - 1.9 | C-C(O)-C | ~115 - 125 |
Expected Ligand Conformation and Torsion Angles
The conformation of the this compound ligand is primarily defined by the torsion angles between the pyridyl rings and the central ketone group. In a coordinated state, the ligand would likely adopt a conformation that minimizes steric hindrance while allowing for effective chelation. The planarity of the pyridyl rings relative to the ketone bridge would be of particular interest.
Key torsion angles for analysis would include:
The dihedral angle between the two pyridyl rings.
The torsion angles defining the orientation of the pyridyl rings with respect to the C-C(O)-C plane.
Hypothetical Torsion Angles for a this compound Ligand
| Torsion Angle (Atoms) | Angle (°) |
| N1-C1-C(O)-C2 | ~10 - 30 |
| C1-C(O)-C2-N2 | ~10 - 30 |
| C(pyridyl1)-C(pyridyl1)-C(O)-C(pyridyl2) | ~20 - 50 |
Potential for Polymorphism in Crystalline Forms
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules. This compound could potentially exhibit polymorphism due to the flexibility of the torsion angles between the pyridyl rings and the ketone linker. Different crystalline forms could arise from variations in crystallization conditions such as solvent, temperature, and pressure, leading to different packing arrangements and intermolecular interactions. The presence of the bromine atoms could also contribute to different packing motifs through halogen bonding. Identifying and characterizing different polymorphs would be essential for understanding the material's physical properties.
Probable Supramolecular Assembly and Intermolecular Interactions
The way molecules of this compound and its complexes arrange themselves in the solid state is governed by a variety of non-covalent interactions.
Likely Hydrogen Bonding Networks
While the this compound molecule itself does not possess strong hydrogen bond donors, in the presence of co-crystallized solvent molecules (e.g., water, alcohols) or in complexes with ligands containing N-H or O-H groups, the nitrogen atoms of the pyridyl rings and the oxygen atom of the ketone could act as hydrogen bond acceptors. This could lead to the formation of extended hydrogen-bonding networks that play a significant role in stabilizing the crystal lattice.
Anticipated π-π Stacking Interactions
The electron-rich pyridyl rings of the ligand are expected to participate in π-π stacking interactions. These interactions would likely involve the parallel or offset stacking of the aromatic rings of adjacent molecules. The presence of the electron-withdrawing bromine atoms could influence the nature and strength of these interactions by modulating the electron density of the pyridyl rings. The centroid-to-centroid distance between stacked rings would typically be in the range of 3.3 to 3.8 Å. Such interactions are a key driving force in the formation of columnar or layered supramolecular architectures.
C-H···π and C-H···Y (Y = O, N, Br) Contacts
The solid-state architecture of molecules is significantly influenced by a network of weak intermolecular interactions. In compounds related to this compound, X-ray crystallography studies reveal the presence of various short contacts, including C-H···π and C-H···Y, where Y represents an electronegative atom such as oxygen, nitrogen, or bromine. These interactions, while individually weak, collectively contribute to the stability and packing of the crystal lattice.
C-H···π Interactions: These interactions involve a hydrogen atom attached to a carbon atom interacting with the electron cloud of an aromatic system. In structures containing pyridyl rings, the aromatic π-system can act as a weak hydrogen bond acceptor. For instance, in related heterocyclic compounds, C-H···π interactions are observed to connect molecules into larger supramolecular assemblies nih.gov. The geometry of these interactions is crucial, with the C-H bond typically pointing towards the centroid of the aromatic ring.
C-H···O Contacts: The carbonyl oxygen of the ketone group in this compound is a potent hydrogen bond acceptor. Intermolecular C-H···O hydrogen bonds are common in crystal structures of ketones and related compounds, often playing a key role in defining the molecular packing nih.gov.
C-H···N Contacts: The nitrogen atom of the pyridyl ring, with its lone pair of electrons, can also act as a hydrogen bond acceptor. These C-H···N interactions contribute to the formation of extended networks in the solid state.
C-H···Br Contacts: The bromine substituents on the pyridyl rings introduce the possibility of C-H···Br interactions. Although bromine is less electronegative than oxygen or nitrogen, it can still participate in weak hydrogen bonding, influencing the crystal packing nih.gov. In some crystal structures of brominated organic compounds, these contacts are crucial for stabilizing the three-dimensional network nih.gov.
Below is a table summarizing typical geometric parameters for these types of contacts observed in related organic crystalline structures.
| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |
| C-H···π | C-H | Pyridyl Ring Centroid | 2.7 - 3.0 | 140 - 170 |
| C-H···O | C-H | C=O | 2.4 - 2.8 | 130 - 160 |
| C-H···N | C-H | Pyridyl N | 2.5 - 2.9 | 130 - 160 |
| C-H···Br | C-H | Br | 2.8 - 3.2 | 120 - 150 |
Note: The data in this table are representative values from similar molecular structures and are intended for illustrative purposes.
Weak Non-Covalent Interactions
Beyond the specific contacts detailed above, the crystal structure of this compound and its analogues is stabilized by a variety of other weak non-covalent interactions. These forces are critical in crystal engineering for designing solids with desired physical and chemical properties.
π-π Stacking: Aromatic rings, such as the pyridyl groups in this compound, can interact through π-π stacking. This interaction arises from the electrostatic and van der Waals forces between the electron clouds of adjacent rings. The geometry of stacking can be face-to-face or offset (displaced). In the crystal structure of related compounds, π-π interactions between adjacent pyridyl or benzene rings are a recurring motif georgiasouthern.edu. These interactions often result in columnar or layered arrangements of molecules within the crystal.
Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The bromine atoms in this compound can potentially act as halogen bond donors. While not explicitly detailed for this specific molecule in the available literature, halogen bonding is a significant interaction in many brominated heterocyclic compounds, often competing with or coexisting with hydrogen bonds to direct the supramolecular assembly.
Characterization in Solution
Nuclear Magnetic Resonance (NMR) Spectroscopy in Coordination Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the behavior of ligands like this compound in solution, particularly in the context of coordination chemistry northwestern.edu. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the nuclei, which changes upon coordination to a metal center.
When a ligand like this compound coordinates to a metal ion, the electron density around the pyridyl rings and the ketone group is perturbed. This perturbation leads to changes in the chemical shifts of the protons and carbon atoms. Typically, coordination to an electron-withdrawing metal center causes a downfield shift (to higher ppm values) of the signals corresponding to the nuclei in the vicinity of the coordination site.
For this compound, the nitrogen atoms of the two pyridyl rings are the primary coordination sites. Consequently, the protons and carbons of the pyridyl rings are most affected upon complexation. By monitoring the changes in the NMR spectra upon addition of a metal salt, one can deduce the binding mode of the ligand, the stoichiometry of the complex, and gain insights into the electronic effects of coordination.
The table below illustrates hypothetical ¹H NMR chemical shift data for this compound before and after coordination to a generic metal center (M), demonstrating the expected downfield shifts for the pyridyl protons.
| Proton | Free Ligand (δ, ppm) | Coordinated Ligand (δ, ppm) | Δδ (ppm) |
| H-3, H-3' | ~7.80 | ~7.95 | +0.15 |
| H-4, H-4' | ~7.95 | ~8.10 | +0.15 |
| H-5, H-5' | ~7.60 | ~7.75 | +0.15 |
Note: These chemical shift values are hypothetical and serve to illustrate the general trend observed in the NMR spectra of pyridyl-containing ligands upon coordination.
In more complex scenarios, such as the formation of multinuclear complexes or coordination polymers, NMR spectroscopy can provide information about the symmetry of the resulting species in solution and the dynamics of ligand exchange processes.
Spectroscopic and Photophysical Properties of Di 6 Bromo 2 Pyridyl Ketone and Its Metal Complexes
Vibrational Spectroscopy (Infrared, Raman) for Structural Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of Di(6-bromo-2-pyridyl)ketone and tracking changes upon metal coordination. cardiff.ac.uk These techniques probe the vibrational modes of the molecule, providing a "fingerprint" that is sensitive to bond strengths, molecular symmetry, and the nature of intermolecular interactions.
For the free this compound ligand, the IR and Raman spectra are dominated by characteristic vibrations of the pyridine (B92270) rings and the central ketone group. The most prominent vibrational modes include the C=O stretching vibration of the ketone, the in-plane and out-of-plane ring vibrations of the pyridine moieties, and the C-Br stretching modes.
The carbonyl (C=O) stretching frequency is particularly diagnostic and typically appears as a strong band in the IR spectrum. For the unsubstituted di-2-pyridyl ketone, this band is observed in the gas phase IR spectrum. nist.gov In this compound, the presence of electron-withdrawing bromine atoms is expected to have a minor inductive effect on the carbonyl group. The pyridine ring vibrations, including the ring stretching modes, are also sensitive to substitution and are expected in their characteristic regions.
Upon coordination to a metal ion, significant and informative shifts in the vibrational frequencies are observed. The ligand typically acts as an N,N-bidentate chelating agent through the nitrogen atoms of the two pyridyl rings. This coordination leads to changes in the electron density distribution within the ligand, which in turn affects the bond strengths and vibrational frequencies.
Pyridine Ring Vibrations: Coordination of the pyridyl nitrogen atoms to a metal center typically leads to a blue shift (increase in wavenumber) of several pyridine ring stretching and breathing modes. This is a result of the kinematic coupling and electronic effects of coordination.
Carbonyl C=O Stretch: The effect of N,N-chelation on the C=O stretching frequency can be more complex. While the metal does not directly bind to the carbonyl oxygen in this mode, the electronic perturbation caused by coordination can be transmitted through the pyridyl rings to the ketone group, often resulting in a slight shift of the ν(C=O) band. In cases where the carbonyl oxygen also participates in bonding, a more significant red shift (decrease in wavenumber) would be expected. hilarispublisher.com
New Vibrational Modes: In the far-infrared region of the spectrum of metal complexes, new bands appear that are not present in the free ligand. These low-frequency bands are attributable to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. acs.org The position of these bands provides direct information about the strength of the coordination bond and is dependent on the mass and oxidation state of the metal ion.
These vibrational data are crucial for confirming the coordination mode of the ligand and assessing the electronic influence of the metal center on the ligand framework.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Observations for this compound and its Complexes |
|---|---|---|
| ν(C=O) stretch | 1660-1700 | Strong absorption in the free ligand. A slight shift is expected upon N,N-chelation to a metal center. |
| Pyridine ring stretches | 1400-1600 | Multiple sharp bands. These bands are expected to shift to higher frequencies upon coordination. |
| C-H in-plane bending | 1000-1300 | Provides information about the substitution pattern on the pyridine rings. |
| C-Br stretch | 500-700 | Characteristic band indicating the presence of the bromo-substituent. |
| ν(M-N) stretch | 200-500 | Appears only in the spectra of metal complexes, confirming coordination. Position is metal-dependent. |
Electronic Absorption Spectroscopy (Ultraviolet-Visible) and Electronic Transitions
Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. For this compound and its metal complexes, the UV-Vis spectra provide valuable insights into the nature of their frontier molecular orbitals.
The spectrum of the free this compound ligand is expected to be characterized by intense absorptions in the UV region, with tails extending into the visible. These absorptions arise from two main types of electronic transitions:
π→π* Transitions: These are high-energy, high-intensity transitions associated with the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital within the conjugated pyridyl rings.
n→π* Transitions: These transitions involve the excitation of a non-bonding electron from the lone pair on the carbonyl oxygen atom to an antibonding π-orbital. masterorganicchemistry.com These transitions are typically lower in energy (occur at longer wavelengths) and are significantly weaker in intensity compared to π→π transitions. masterorganicchemistry.com
Upon the formation of metal complexes, the electronic absorption spectrum changes dramatically. The ligand-centered transitions may be perturbed, but more importantly, new absorption bands often appear, particularly in the visible region. These new bands are a hallmark of coordination compounds and are classified as charge-transfer (CT) transitions. libretexts.org Depending on the metal ion and its oxidation state, these can be either Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands. For transition metals with filled or partially filled d-orbitals (like Ru(II), Fe(II), or Re(I)), MLCT transitions are common. libretexts.org
In a typical complex, such as one with Ruthenium(II), the absorption spectrum would display:
Ligand-Centered (LC) Bands: Intense bands in the high-energy UV region, which are analogous to the π→π* transitions of the free ligand.
Metal-to-Ligand Charge Transfer (MLCT) Bands: Broad, intense bands in the visible or near-UV region. These correspond to the promotion of an electron from a metal-based d-orbital to a low-lying π-orbital of the this compound ligand. hhrc.ac.in The energy of these transitions is sensitive to the nature of the metal, the solvent, and the electronic properties of the ligand. The electron-withdrawing nature of the bromine atoms is expected to lower the energy of the ligand's π orbitals, leading to a red-shift (lower energy) of the MLCT bands compared to complexes with unsubstituted dipyridyl ketone.
| Transition Type | Typical Wavelength Range | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Description |
|---|---|---|---|
| π→π* (Ligand) | < 300 nm | > 10,000 | Intense transitions within the aromatic system of the ligand. |
| n→π* (Ligand) | ~300-350 nm | < 1,000 | Weak transition involving the carbonyl group's non-bonding electrons. Often obscured by stronger bands. |
| MLCT | 350-550 nm | > 5,000 | Intense transition in metal complexes, from metal d-orbitals to ligand π*-orbitals. Responsible for the color of many complexes. |
| d-d | Visible Region | < 1,000 | Weak transitions between metal d-orbitals. Often obscured by intense MLCT bands in these types of complexes. libretexts.org |
Photoluminescence Characteristics
The photoluminescence properties of this compound complexes are largely dictated by the nature of their lowest energy excited states, which are populated following the absorption of light.
The free this compound ligand, like many aromatic ketones, is expected to exhibit weak luminescence. Typically, such molecules may show fluorescence from the lowest singlet excited state (S₁) or phosphorescence from the lowest triplet excited state (T₁). Phosphorescence often originates from an n,π* triplet state and is more likely in the presence of heavy atoms like bromine, which can enhance intersystem crossing (the transition from a singlet to a triplet state) through the heavy-atom effect.
In the context of its metal complexes, particularly with transition metals like Ruthenium(II) or Rhenium(I), the intrinsic fluorescence or phosphorescence of the ligand is usually completely quenched. researchgate.net This occurs because the ligand-centered excited states are typically higher in energy than the MLCT excited states. Following photoexcitation into either the ligand-centered or MLCT absorption bands, rapid and efficient energy transfer or intersystem crossing populates the lower-energy MLCT state, which then governs the subsequent emission properties.
For many transition metal complexes of this compound, especially those with d⁶ metal ions like Ru(II) or Re(I), the lowest-energy excited state is of the MLCT type. nih.gov Upon excitation, an electron is formally transferred from a metal d-orbital to a π* orbital of the ligand, creating an excited state that can be represented as [M⁺¹(L⁻•)]. This MLCT state is responsible for the characteristic photoluminescence (often phosphorescence) observed in these complexes. nih.gov
The properties of this MLCT emission are highly tunable:
Emission Energy: The energy of the emission (and thus its color) depends on the energy gap between the MLCT state and the ground state. This gap is influenced by the oxidizing power of the metal center and the reducing ability of the ligand. The electron-withdrawing bromo-substituents on the pyridyl rings lower the energy of the ligand's π* orbitals, which generally leads to a lower-energy (red-shifted) emission compared to analogous complexes with electron-donating or neutral substituents.
Luminescence Lifetime (τ): MLCT emission is often phosphorescence, arising from a triplet (³MLCT) state. The lifetimes of these states can range from nanoseconds to microseconds. nih.gov The lifetime is sensitive to non-radiative decay pathways, such as thermal deactivation via low-lying metal-centered (MC) or d-d excited states. Strong ligand fields, which raise the energy of these deactivating MC states, are crucial for achieving long-lived and brightly luminescent complexes. nih.gov
Quantum Yield (Φ): The luminescence quantum yield represents the efficiency of the emission process (photons emitted per photon absorbed). High quantum yields are favored when the rate of radiative decay from the ³MLCT state is much faster than the rates of all non-radiative decay processes.
| Complex Type | Excited State | Typical Emission λₘₐₓ | Typical Lifetime (τ) | Typical Quantum Yield (Φ) |
|---|---|---|---|---|
| Free Ligand | ¹(n,π), ³(n,π) | Variable (often weak) | ns to ms | Low |
| [Ru(L)₃]²⁺ type | ³MLCT | ~600-750 nm | 100 ns - 5 µs | 0.01 - 0.20 |
| [Re(L)(CO)₃Cl] type | ³MLCT | ~550-700 nm | 50 ns - 2 µs | 0.01 - 0.15 |
Note: The values for complexes are representative for polypyridyl-type ligands and are expected to be similar for complexes of this compound. nih.govrsc.org
Theoretical Studies and Computational Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to determine the electronic structure and predict various molecular properties of Di(6-bromo-2-pyridyl)ketone.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the LUMO indicates the ability of a molecule to accept an electron. For compounds related to pyridyl ketones, the LUMO is often localized over the pyridyl rings and the central carbonyl group, indicating these are the primary sites for nucleophilic attack or electron acceptance.
Charge delocalization, the distribution of electron density over the molecule, is also a key aspect of its electronic structure. In this compound, electron density is expected to be delocalized across the π-systems of the two pyridyl rings and the carbonyl bridge. The electronegative bromine and nitrogen atoms influence this distribution, creating regions of varying electron density that are critical to the molecule's intermolecular interactions and reactivity.
No specific LUMO energy values or detailed charge delocalization maps for this compound were found in the reviewed literature.
Conformational analysis involves exploring the potential energy surface of the molecule by systematically changing these torsional angles to identify all stable conformers and the energy barriers between them. It is likely that the most stable conformation of this compound involves a twisted arrangement of the pyridyl rings to minimize steric hindrance between them, while still allowing for some degree of electronic conjugation through the carbonyl bridge. Ab initio calculations are often employed to determine the relative stability of different conformers.
Specific optimized bond lengths, bond angles, or dihedral angles for this compound are not detailed in the available research.
Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. These include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the ability to accept electrons.
These descriptors provide a quantitative framework for predicting how this compound will behave in chemical reactions.
The Molecular Electrostatic Potential (MEP) is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms and the carbonyl oxygen, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and potentially near the bromine atoms due to σ-hole effects.
Table 1: Calculated Global Reactivity Descriptors (Note: The following table is a template. No experimental or calculated values for this compound were available in the searched literature.)
| Descriptor | Symbol | Value |
|---|---|---|
| Ionization Potential | I | Data not available |
| Electron Affinity | A | Data not available |
| Electronegativity | χ | Data not available |
| Chemical Hardness | η | Data not available |
| Electrophilicity Index | ω | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the electronic excited states of molecules. It is used to calculate properties such as vertical excitation energies, which correspond to the absorption of light in the UV-visible spectrum. By analyzing the transitions between molecular orbitals, TD-DFT can predict the nature of these electronic excitations (e.g., n→π, π→π). For this compound, TD-DFT calculations would be essential for understanding its photophysical properties, such as its color and potential for fluorescence or phosphorescence. The accuracy of TD-DFT results can depend significantly on the choice of the functional.
Specific TD-DFT calculation results, such as excitation energies or oscillator strengths for this compound, were not found in the public literature.
Molecular Modeling Approaches
Molecular modeling encompasses a broader range of computational techniques, including DFT, but also semi-empirical methods and molecular mechanics. These approaches can be used to study larger systems or dynamic processes. For this compound, molecular modeling could be used to simulate its interactions with other molecules, such as solvents or biological macromolecules. For instance, docking studies, a type of molecular modeling, could predict how the molecule might bind to the active site of an enzyme. These models rely on the optimized geometry and charge distribution obtained from quantum chemical calculations like DFT.
Applications in Advanced Materials and Catalysis
Catalytic Applications
Di(6-bromo-2-pyridyl)ketone and its derivatives have demonstrated significant potential in various catalytic transformations. The nitrogen atoms of the pyridyl rings and the carbonyl oxygen provide multiple coordination sites, enabling the formation of well-defined metal complexes that can act as efficient catalysts.
The chelation of metal ions by this compound and its derivatives is a cornerstone of its application in catalysis. The resulting metallacycles often exhibit enhanced stability and reactivity, crucial for catalytic turnover.
Diaryl ketones, particularly those with directing groups like pyridyl substituents, are important substrates in decarbonylation reactions, which are fundamental transformations in organic synthesis. While direct catalytic decarbonylation of unstrained diaryl ketones can be challenging, the presence of pyridyl groups facilitates the reaction by coordinating to the metal catalyst. chemrxiv.org Research on di-2-pyridyl ketones, a class of compounds to which this compound belongs, has shown that they can undergo intramolecular decarbonylation to form 2,2'-bipyridyls. chemrxiv.org This transformation is typically catalyzed by transition metal complexes, such as those of palladium. chemrxiv.orgchemrxiv.org
A study utilizing a CeO2-supported Cu-Pd alloy nanoparticle catalyst demonstrated the efficient decarbonylation of various di-2-pyridyl ketones. chemrxiv.org The bidentate coordination of the pyridyl groups to the palladium ensembles on the catalyst surface is thought to be a key step in facilitating the oxidative addition of the C(carbonyl)-C(aryl) bond, which is often the rate-limiting step in decarbonylation. chemrxiv.org The electronic properties of the catalyst, specifically the electron-deficient nature of the palladium ensembles induced by alloying with copper, play a crucial role in promoting the catalytic cycle. chemrxiv.org
| Catalyst System | Substrate | Product | Key Findings |
| Cu1–Pd4/CeO2 | Di-2-pyridyl ketones | 2,2'-bipyridyls | Bidentate coordination of pyridyl groups facilitates C-C bond oxidative addition. chemrxiv.org |
| Platinum(II) Complexes | Unstrained ketones (e.g., cyclohexanone) | Alkanes and CO | Demonstrates the feasibility of C-C bond cleavage in ketones. whiterose.ac.uk |
| Rhodium(I) Complexes | Various ketones | Alcohols (via addition) | Highlights the reactivity of ketones with metal complexes. researchgate.net |
This table presents data on decarbonylation and related ketone transformations catalyzed by various metal complexes, providing context for the potential applications of this compound.
Reductive coupling reactions are powerful C-C bond-forming methodologies in organic synthesis. While specific studies on the direct use of this compound in reductive coupling are not extensively documented, the reactivity of the carbonyl group and the presence of pyridyl moieties suggest its potential in this area. For instance, nickel-catalyzed reductive coupling of 2-pyridyl esters with alkyl chlorides has been shown to be an effective method for the synthesis of ketones. rsc.org This indicates that the pyridyl group can play a role in facilitating such transformations.
Furthermore, photoredox catalysis has enabled the β-selective reductive coupling of alkenylpyridines with carbonyl compounds. nih.gov In these reactions, the pyridine (B92270) ring is activated by a Lewis acid, facilitating the addition of a ketyl radical generated from the carbonyl compound. nih.gov This highlights a potential reaction pathway where this compound could act as the carbonyl source in similar photoredox-catalyzed couplings.
| Catalytic System | Reactants | Product Type | Relevance to this compound |
| Nickel/TBAI | 2-Pyridyl esters and alkyl chlorides | Aryl-alkyl and dialkyl ketones | Demonstrates the utility of pyridyl-containing compounds in reductive coupling. rsc.org |
| Lewis Acid/Photoredox Catalyst | Alkenylpyridines and aldehydes/imines | β-substituted pyridines | Illustrates a potential pathway for the involvement of the ketone's carbonyl group. nih.gov |
This table summarizes relevant reductive coupling reactions involving pyridyl-containing compounds, suggesting potential applications for this compound.
Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds. The development of chiral ligands is central to the success of this field. This compound can serve as a scaffold for the synthesis of chiral ligands. By introducing chiral moieties, for example, through the reaction of the carbonyl group or by substitution at other positions on the pyridyl rings, new chiral ligands can be created.
The C2 symmetry often found in effective chiral ligands can be conceptually designed starting from a molecule like this compound. Chiral bis(oxazolinyl)pyridine (pybox) and bis(oxazolinyl)bipyridine (bipybox) ligands, which share structural similarities with derivatives of di-2-pyridyl ketone, have been successfully used in asymmetric catalysis, such as the hydrosilylation of ketones. acs.orgresearchgate.net The synthesis of these ligands often involves the condensation of chiral amino alcohols with pyridine dicarboxylic acid derivatives. A similar synthetic strategy could be envisioned starting from this compound, where the ketone is first converted to a dicarboxylic acid or another suitable functional group. The resulting chiral ligands, when complexed with metals like rhodium or iron, can create a chiral environment around the metal center, enabling enantioselective transformations. acs.orgresearchgate.net
| Chiral Ligand Family | Metal | Asymmetric Reaction | Enantioselectivity |
| Bis(oxazolinylpyridine) (pybox) | Rhodium(III) | Hydrosilylation of ketones | Effective catalysts. acs.org |
| Bis(oxazolinyl)bipyridine (bipybox) | Iron(II) | Hydrosilylation of ketones | Good yields and enantioselectivities. researchgate.net |
| Polymeric Diamine Ligands | Iridium | Transfer hydrogenation of ketones | Up to 99% ee. nih.govnih.gov |
| Pyridincarboxamide Ligands | Iridium | Transfer hydrogenation of α-ketoacids | Diastereoselective synthesis. acs.org |
This table provides examples of chiral ligands and their applications in asymmetric catalysis, illustrating the potential for developing chiral ligands from a this compound scaffold.
The concept of directing groups is fundamental to achieving regioselectivity in C-H activation reactions. The carbonyl group in ketones is a well-established directing group, guiding transition metal catalysts to activate C-H bonds at the ortho position of an adjacent aryl group. nih.govrsc.org The two pyridyl groups in this compound can act as bidentate directing groups, which are expected to coordinate more strongly to metal catalysts compared to monodentate directing groups, thereby promoting oxidative addition. chemrxiv.org
In the context of C-H functionalization, the ketone moiety can direct various transformations, including arylation, alkylation, and amidation. nih.govrsc.org For example, rhodium-catalyzed arylation of alkyl-aryl ketones at the C(sp2)-H bond has been reported to proceed with high yields and selectivity. rsc.org The bidentate nature of a di-2-pyridyl ketone derivative would likely enhance the stability of the metallacyclic intermediate, potentially leading to improved catalytic efficiency and selectivity in such C-H activation reactions. The bromo substituents on the pyridyl rings can also influence the electronic properties of the ligand and the catalyst, further modulating its reactivity. nih.gov
| Metal Catalyst | Transformation | Key Feature of Directing Group |
| Ruthenium | Alkylation | Initial demonstration of ketone-directed C-H activation. nih.gov |
| Rhodium | Arylation | High yields and selectivity for C(sp2)-H activation. rsc.org |
| Palladium | Dimerization | Formation of 2,2'-dicarbonylated biaryls. rsc.org |
| Copper | Heteroarylation | Use of a removable 2-pyridyl directing group. nih.gov |
This table illustrates the role of ketone and pyridyl moieties as directing groups in various C-H functionalization reactions, highlighting the potential of this compound in this area.
Metal-Complex Catalysis
Magnetic Materials and Molecular Magnetism
The field of molecular magnetism focuses on designing and synthesizing molecules with specific magnetic properties. mpg.de Di-2-pyridyl ketone and its derivatives are excellent ligands for the construction of polynuclear metal complexes, or coordination clusters, which can exhibit interesting magnetic phenomena such as single-molecule magnet (SMM) behavior. researchgate.netmdpi.com The ability of the carbonyl group to undergo nucleophilic attack, often by water or alcohols in the reaction medium, leads to the in-situ formation of gem-diol or hemiketal derivatives. The deprotonated forms of these derivatives act as bridging ligands, facilitating the assembly of high-nuclearity clusters. researchgate.netmdpi.com
| Metal Ion | Ligand System | Resulting Complex | Magnetic Property |
| Nickel(II) | Di-2-pyridyl ketone/Acetate | [Ni11(OH)6(O2CMe)12{(py)2C(OH)(O)}4(H2O)2] | S = 3 ground state. mdpi.com |
| Iron(III) | Methyl-2-pyridyl ketone derivatives | Tetranuclear and dinuclear complexes | Antiferromagnetic interactions. rsc.org |
| Transition Metals (general) | Substituted s-indacene | Bi-metallic complexes | Ferrimagnetic behavior at low temperatures. redalyc.org |
This table presents examples of polynuclear metal complexes derived from pyridyl ketone ligands and their observed magnetic properties, indicating the potential of this compound in the design of molecular magnets.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the compound “this compound” to generate a detailed article that adheres to the requested outline on its applications in advanced materials, catalysis, and supramolecular chemistry.
Searches for this specific compound in the context of Single-Molecule Magnets (SMMs), exchange coupling mechanisms, coordination-driven self-assembly, and the influence of its halogen substituents on π-stacking did not yield relevant research findings. The existing literature focuses more broadly on the parent compound, di-2-pyridyl ketone, and other related pyridyl-ketone ligands.
Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly follows the user's detailed outline for "this compound" at this time.
Principles of Ligand Design and Future Research Directions
Rational Design of Di(6-bromo-2-pyridyl)ketone Analogues
The rational design of analogues of this compound is a strategic approach to fine-tune the steric and electronic properties of the ligand, thereby influencing the geometry, stability, and reactivity of its metal complexes.
The electronic properties of this compound can be systematically modified by the introduction of various substituents on the pyridyl rings. The electron-withdrawing nature of the bromine atoms at the 6 and 6' positions already influences the electron density on the pyridyl nitrogen atoms and the central carbonyl group. Further modifications can either enhance or counteract this effect.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at other positions on the pyridyl rings can significantly alter the ligand's electronic character. For instance, placing EDGs such as methoxy (-OCH₃) or amino (-NH₂) groups would increase the electron density on the pyridyl nitrogens, potentially strengthening their coordination to metal centers. Conversely, adding further EWGs like nitro (-NO₂) or cyano (-CN) groups would decrease the basicity of the pyridyl nitrogens, which could be desirable for stabilizing metal ions in higher oxidation states. frontiersin.org A systematic study of these substituent effects allows for the precise tuning of the redox potentials of the resulting metal complexes, which is crucial for applications in catalysis and electron transfer processes. frontiersin.orgprinceton.edu
Table 1: Predicted Electronic Effects of Substituents on this compound Analogues
| Substituent (R) | Position on Pyridyl Ring | Expected Electronic Effect | Potential Impact on Metal Complex |
| -OCH₃ | 4, 4' | Electron-donating | Increased electron density on metal center |
| -N(CH₃)₂ | 4, 4' | Strong electron-donating | Stabilization of lower metal oxidation states |
| -CF₃ | 5, 5' | Strong electron-withdrawing | Stabilization of higher metal oxidation states |
| -CN | 5, 5' | Electron-withdrawing | More positive reduction potential |
The bromine atoms at the 6 and 6' positions of this compound impart significant steric hindrance around the pyridyl nitrogen donors. This steric bulk can be strategically exploited to control the coordination number and geometry of the resulting metal complexes. Forcing a specific coordination geometry can, in turn, influence the magnetic and catalytic properties of the complex.
By replacing the bromine atoms with bulkier groups, such as tert-butyl or phenyl, one can further increase the steric crowding to favor lower coordination numbers or enforce distorted geometries. nih.gov Conversely, replacing bromine with smaller substituents could allow for the formation of higher-coordinate complexes. This ability to tune the steric environment is a powerful tool in the design of coordination compounds with specific structural motifs, from discrete molecules to extended coordination polymers. nih.gov The manipulation of steric and stereochemical factors can be used to modulate the affinity and selectivity of such ligands for different metal ions. nih.gov
Exploration of Novel Coordination Environments and Metal Ion Combinations
While the coordination chemistry of the parent di-2-pyridyl ketone has been extensively studied with a variety of transition metals, the landscape for this compound is less explored. researchgate.net A promising avenue for future research is the investigation of its complexation with a wider range of metal ions, including those from the p-block, f-block (lanthanides and actinides), and heavier transition metals. researchgate.net
The unique electronic and steric profile of this compound may lead to the formation of complexes with unprecedented structures and properties. For example, its interaction with lanthanide ions could yield luminescent materials, while complexes with heavier transition metals like platinum or iridium could exhibit interesting photophysical or catalytic properties. Furthermore, the use of this ligand in heterometallic systems, where two or more different metal ions are incorporated into a single complex, could lead to materials with synergistic properties.
Advanced Methodologies for Ligand Synthesis and Complexation
The development of more efficient and versatile synthetic routes for this compound and its analogues is crucial for advancing this field of research. While classical methods for ketone synthesis, such as the reaction of organometallic reagents with acid derivatives, are applicable, modern synthetic techniques offer greater functional group tolerance and control. nih.gov Nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides is one such advanced method that allows for the synthesis of unsymmetrical dialkyl ketones with a wide variety of functional groups. nih.gov
Furthermore, the in situ modification of the carbonyl group of di-2-pyridyl ketone upon coordination to a metal center opens up a rich field of reactivity. nih.gov Nucleophilic addition of water or alcohols to the carbonyl can lead to the formation of gem-diol or hemiketal derivatives, which can then act as bridging ligands to form polynuclear complexes. researchgate.net Exploring this reactivity with this compound could provide access to a new family of coordination clusters with interesting magnetic or catalytic properties.
Emerging Areas of Research for this compound
The unique characteristics of this compound position it as a promising candidate for several emerging research areas.
Catalysis : The steric and electronic properties of its metal complexes can be tuned to create highly selective and efficient catalysts for a variety of organic transformations. The development of chiral analogues could also open doors to asymmetric catalysis.
Molecular Magnetism : The ability of di-2-pyridyl ketone-based ligands to mediate magnetic exchange between metal centers makes them attractive for the synthesis of single-molecule magnets (SMMs) and coordination polymers with interesting magnetic properties. northwestern.edu The bromo-substituents in this compound can influence the magnetic anisotropy of the resulting complexes, a key parameter in the design of SMMs.
Functional Materials : The potential for forming extended structures, such as metal-organic frameworks (MOFs), with tailored pore sizes and functionalities makes this ligand a target for the development of new materials for gas storage, separation, and sensing.
Bioinorganic Chemistry : Modified versions of this compound could be designed to mimic the active sites of metalloenzymes or to act as sensors for biologically relevant metal ions.
The continued investigation into the fundamental principles of ligand design and the exploration of new synthetic and coordination chemistry will undoubtedly unlock the full potential of this compound and its analogues in these exciting and important fields of research.
Q & A
Basic: What synthetic methodologies are recommended for preparing Di(6-bromo-2-pyridyl)ketone with high purity?
Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous di-pyridyl ketones are often prepared using Friedel-Crafts acylation or Ullmann-type coupling under inert atmospheres. A two-step approach may involve bromination of a pre-formed di-pyridylketone using electrophilic brominating agents (e.g., NBS) in anhydrous dichloromethane, followed by purification via recrystallization. Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading (e.g., Pd catalysts for cross-coupling). Purity (>95%) can be verified via HPLC or GC-MS .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments. Bromine’s electron-withdrawing effect causes deshielding in adjacent protons.
- IR Spectroscopy : Identification of carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and C-Br bonds (~550–650 cm⁻¹).
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from bromine substituents.
- Elemental Analysis : Validates molecular formula (e.g., C₁₁H₆Br₂N₂O).
Refer to studies on di-(2-pyridyl)ketone derivatives for methodological benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
